molecular formula C18H17N3O2S2 B2672410 N-phenyl-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 868146-09-2

N-phenyl-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2672410
CAS No.: 868146-09-2
M. Wt: 371.47
InChI Key: GKKQFKDNACKZOK-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 4,5,6,7-tetrahydro-1-benzothiophene moiety linked to a 1,3,4-oxadiazole ring via a sulfanyl bridge. Such structures are often explored for their antimicrobial, anticancer, or enzyme-inhibitory properties due to the electron-deficient oxadiazole core and the versatility of the benzothiophene system .

Properties

IUPAC Name

N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-16(19-12-6-2-1-3-7-12)11-25-18-21-20-17(23-18)14-10-24-15-9-5-4-8-13(14)15/h1-3,6-7,10H,4-5,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKQFKDNACKZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-mercaptobenzaldehyde, with an appropriate reagent like acetic anhydride.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide derivative with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).

    Coupling of the Rings: The benzothiophene and oxadiazole rings are then coupled through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like dicyclohexylcarbodiimide (DCC).

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the intermediate compound.

    Formation of the Acetamide Moiety: Finally, the acetamide group is introduced through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Phenyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted phenyl or oxadiazole derivatives

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds similar to N-phenyl-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibit significant antibacterial and antifungal activities. For instance, derivatives containing oxadiazole moieties have shown promising results against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several oxadiazole derivatives. Among these, certain compounds demonstrated efficacy comparable to standard antibiotics like ciprofloxacin. Notably, the compound with an unsubstituted phenyl group exhibited the highest activity against Bacillus subtilis .

Antioxidant Activity

Antioxidant properties are another significant application area for this compound. Compounds with similar structures have been shown to scavenge free radicals effectively. For instance, one derivative demonstrated antioxidant activity comparable to ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Potential

The oxadiazole ring is known for its anticancer properties. Compounds containing this moiety have been studied for their ability to inhibit cancer cell proliferation. In vitro tests have indicated that certain derivatives can induce apoptosis in cancer cells .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may offer neuroprotective benefits. Studies exploring the interaction of similar compounds with neuroreceptors indicate potential for treating neurodegenerative disorders .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The synthesis often includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the benzothiophene moiety via coupling reactions.
  • Final acetamide formation through acylation processes.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsNotes
1CyclizationHydrazine derivativesFormation of oxadiazole
2CouplingBenzothiophene derivativesIntroduction of aromatic system
3AcylationAcetic anhydride or similarFinal product formation

Mechanism of Action

The mechanism of action of N-phenyl-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Compound A : N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
  • Core Heterocycle : Replaces oxadiazole with a 1,3,4-thiadiazole ring, altering electronic properties (thiadiazole is less electron-withdrawing than oxadiazole).
  • Substituents: A cyano (-CN) group at the benzothiophene C3 position increases polarity.
  • Bioactivity : Demonstrated anticancer activity in molecular docking studies, likely due to pyrazole-mediated interactions with kinase targets .
Compound B : N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Core Heterocycle : Shares the oxadiazole ring but substitutes benzothiophene with an indole group.
  • Substituents : Indole’s aromatic system enhances π-π stacking with biological receptors (e.g., serotonin transporters) .
  • Synthesis : Prepared via cyclization of thiosemicarbazides, similar to the target compound’s likely synthetic route .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~423.5 g/mol (estimated) 523.6 g/mol ~350–400 g/mol (varies by substituent)
LogP (Lipophilicity) High (phenyl group dominates) Moderate (cyano reduces logP) Variable (indole increases logP)
Solubility Low (hydrophobic phenyl) Moderate (polar cyano group) Low to moderate (indole-dependent)
Bioactivity Not reported (inferred kinase inhibition) Anticancer (EGFR/VEGFR2 inhibition) Antimicrobial (indole-mediated)

Biological Activity

N-phenyl-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, anti-cancer properties, and mechanism of action.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H19N3OSC_{20}H_{19}N_3OS and a molecular weight of approximately 357.45 g/mol. The structure features a benzothiophene moiety linked to an oxadiazole ring through a sulfanyl group, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

  • Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) : The compound demonstrated an IC50 value in the micromolar range, indicating potent cytotoxicity.
    • U937 (monocytic leukemia) : Similar cytotoxic effects were observed with IC50 values suggesting effective growth inhibition.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that the compound triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins such as p53 and activating caspase cascades .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Bactericidal Effects : Preliminary tests indicated that it possesses bactericidal activity against Staphylococcus spp., with no significant cytotoxicity towards normal cell lines at lower concentrations .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-70.65Apoptosis induction
CytotoxicityU9372.41Apoptosis induction
AntimicrobialStaphylococcus spp.N/ABactericidal effect

Study 1: Anticancer Screening

In a study focusing on novel anticancer compounds, this compound was screened among various derivatives. It was found to have superior activity compared to traditional chemotherapeutics like doxorubicin against certain leukemia cell lines. The study emphasized the need for further structural modifications to enhance efficacy and selectivity against cancer cells .

Study 2: Mechanistic Insights

Another research effort investigated the mechanistic pathways through which the compound exerts its effects on cancer cells. Utilizing Western blot analysis and molecular docking studies, researchers demonstrated that the compound interacts with specific cellular receptors involved in apoptosis regulation. This interaction was found to mimic the action of known anticancer agents like Tamoxifen .

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